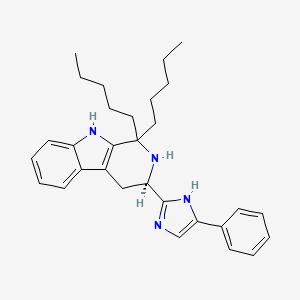

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

BN-81,674 的合成涉及多个步骤,从核心结构的形成开始,然后引入官能团。合成路线通常包括以下步骤:

核心结构的形成: 核心结构通过一系列缩合和环化反应合成。

官能团的引入: 通过取代反应引入苯基和咪唑基等官能团。

化学反应分析

BN-81,674 会发生各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂进行氧化,从而形成氧化衍生物。

还原: 还原反应可以使用氢化锂铝或硼氢化钠等试剂进行,导致该化合物形成还原形式。

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds within the pyridoindole family. For instance, derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles have demonstrated significant antiproliferative effects against various cancer cell lines. Compounds with specific substituents exhibited IC50 values indicating strong activity against lung cancer cells (A549) and other tumor types .

Modulators of Protein Kinases

The malfunctioning of protein kinases is implicated in numerous diseases, including cancer. Compounds derived from the pyridoindole scaffold have been investigated as potential inhibitors of specific kinases involved in oncogenesis. For example, studies have shown that certain derivatives can effectively inhibit tyrosine kinases .

Cystic Fibrosis Treatment

A class of spiro[piperidine-4,1'-pyrido[3,4-b]indoles] has been identified as co-potentiators that enhance the function of cystic fibrosis transmembrane conductance regulator (CFTR) mutants. These compounds act synergistically with existing CFTR modulators to restore chloride channel activity .

Case Studies

Several case studies illustrate the therapeutic potential of pyridoindole derivatives:

- Antitumor Activity : A series of synthesized 2,3,4,5-tetrahydro derivatives were tested against multiple cancer cell lines. The most potent compound exhibited an IC50 less than 30 µM against A549 cells, demonstrating promising anticancer activity .

- CFTR Modulation : Structure-activity relationship studies on spiro[piperidine-4,1’-pyrido[3,4-b]indoles] revealed that specific substitutions significantly enhanced their efficacy as CFTR potentiators. One analog showed an EC50 value of approximately 600 nM .

作用机制

BN-81,674 通过作为生长抑素受体 3 (SSTR3) 的拮抗剂发挥作用。该化合物与受体结合,抑制其活性并调节下游信号通路。 这种机制在内分泌和神经内分泌肿瘤的背景下尤其相关,因为生长抑素受体在这些肿瘤中起着至关重要的作用 .

相似化合物的比较

BN-81,674 可以与其他类似化合物进行比较,例如:

BN-81,644: 另一种具有类似生物活性的合成有机化合物。

BIM-23244: 一种具有不同药代动力学和受体特性的化合物。

SOM-230: 以其在各种临床情况下的有效性而闻名

BN-81,674 因其对生长抑素受体 3 的特定拮抗活性而脱颖而出,使其成为治疗内分泌和神经内分泌疾病的独特候选药物。

生物活性

1H-Pyrido(3,4-b)indole derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)- is a notable example that has been explored for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and various biological assays.

Synthesis and Structural Characteristics

The synthesis of 1H-Pyrido(3,4-b)indole derivatives typically involves multi-step chemical reactions that allow for the introduction of various substituents. For instance, the synthesis can be achieved through classical methods such as the Pictet–Spengler reaction involving tryptamines and piperidinones. The structural framework of the compound includes a pyridoindole core that is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrido(3,4-b)indole exhibit significant antimicrobial properties. For example, certain derivatives have shown potent activity against various fungi and bacteria. In a study evaluating the fungicidal activity of related compounds, it was found that modifications to the indole structure significantly influenced efficacy against pathogens like Fusarium oxysporum and Rhizoctonia solani .

Cystic Fibrosis Modulation

One of the most promising applications of pyrido(3,4-b)indoles is in the modulation of cystic fibrosis transmembrane conductance regulator (CFTR) function. Compounds within this class have been identified as co-potentiators that enhance CFTR activity in cells expressing specific mutations associated with cystic fibrosis. A notable study demonstrated that certain analogs could activate CFTR with an EC50 value in the sub-micromolar range, indicating strong potential for therapeutic development .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with pyrido(3,4-b)indoles. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis. This effect is hypothesized to be mediated through modulation of signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrido(3,4-b)indole derivatives is closely linked to their structural features. Key findings include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl or imidazole rings can significantly alter potency and selectivity against biological targets.

- Tetrahydro Indole Core : The tetrahydro configuration is essential for maintaining the conformational flexibility necessary for receptor binding.

A detailed SAR analysis from various studies indicates that specific substitutions can lead to enhanced biological profiles. For instance:

| Compound | Substituent | Activity (EC50) | Reference |

|---|---|---|---|

| Compound A | 6’-methoxyindole | ~600 nM | |

| Compound B | 4-trifluoromethylphenyl | High fungicidal activity | |

| Compound C | N-pentyl group | Neuroprotective effects |

Case Study 1: Cystic Fibrosis Potentiation

In a controlled experiment involving cell lines with CFTR mutations, compounds derived from the pyrido(3,4-b)indole scaffold were tested for their ability to restore chloride ion transport. Results showed significant improvement in ion transport when treated with selected compounds compared to controls .

Case Study 2: Antimicrobial Efficacy

A series of pyrido(3,4-b)indole derivatives were evaluated against a panel of microbial strains. The study highlighted that certain structural modifications led to increased antifungal potency against C. gloeosporioides and P. nicotianae, showcasing the potential for agricultural applications .

属性

CAS 编号 |

252278-73-2 |

|---|---|

分子式 |

C30H38N4 |

分子量 |

454.6 g/mol |

IUPAC 名称 |

(3R)-1,1-dipentyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole |

InChI |

InChI=1S/C30H38N4/c1-3-5-12-18-30(19-13-6-4-2)28-24(23-16-10-11-17-25(23)32-28)20-26(34-30)29-31-21-27(33-29)22-14-8-7-9-15-22/h7-11,14-17,21,26,32,34H,3-6,12-13,18-20H2,1-2H3,(H,31,33)/t26-/m1/s1 |

InChI 键 |

DGSMSHNIDMODOQ-AREMUKBSSA-N |

SMILES |

CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |

手性 SMILES |

CCCCCC1(C2=C(C[C@@H](N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |

规范 SMILES |

CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline BN 81674 BN-81674 BN81674 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。